molecular formula C22H24O6 B14058227 2-hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-o-tolylethanone

2-hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-o-tolylethanone

Cat. No.: B14058227
M. Wt: 384.4 g/mol
InChI Key: PSUQQBDUHQQQHR-PILOEQONSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by the introduction of toluoyl groups. The process begins with the selective protection of the hydroxyl groups on the ribofuranoside ring.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is widely used in scientific research due to its antitumor properties. Its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleosides in DNA replication. This disruption leads to the activation of apoptotic pathways, resulting in cell death . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranoside
  • 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride

Uniqueness

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structure and the presence of toluoyl groups at the 3 and 5 positions. This structural configuration contributes to its distinct antitumor activity and its ability to inhibit DNA synthesis . Compared to similar compounds, it offers a unique combination of chemical stability and biological activity, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

2-hydroxy-2-[(3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21?,22-/m1/s1

InChI Key

PSUQQBDUHQQQHR-PILOEQONSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)C(C2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O

Origin of Product

United States

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